

A Comprehensive Guide to the Chemical Structure Elucidation of Tadalafil Open-Ring Acid

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Compound of Interest

Compound Name: *Tadalafil open ring acid*

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Abstract

Impurity profiling is a critical component of pharmaceutical development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is susceptible to hydrolysis, particularly under acidic conditions, leading to the formation of a primary degradation product known as tadalafil open-ring acid. The definitive identification and structural characterization of this impurity are paramount for quality control and regulatory compliance. This in-depth technical guide provides a comprehensive methodology for the complete structure elucidation of tadalafil open-ring acid, synthesizing data from mass spectrometry, multi-dimensional nuclear magnetic resonance spectroscopy, and other analytical techniques. We present not only the protocols but also the scientific rationale behind the experimental choices, offering a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Impurity Profiling

Tadalafil, with the chemical structure (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a widely prescribed

medication for erectile dysfunction and pulmonary arterial hypertension.[1][2] Its complex heterocyclic structure, while key to its therapeutic effect, contains amide linkages susceptible to hydrolysis. Forced degradation studies, mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential to identify potential degradation products that could arise during manufacturing, storage, or even in vivo.[3]

Acid-catalyzed hydrolysis of the piperazine-dione ring in tadalafil results in a significant degradant, the tadalafil open-ring acid. Understanding the precise structure of this impurity is not merely an academic exercise; it is fundamental to developing stability-indicating analytical methods, setting appropriate specification limits, and ensuring patient safety. This guide outlines the complete workflow, from targeted generation and isolation of the impurity to its unambiguous structural confirmation.

Genesis of the Impurity: Forced Degradation & Isolation

The first principle in characterizing an unknown is to obtain a pure, isolated sample. For process-related impurities, this involves isolation from a batch of the API. For degradation products, a targeted approach using forced degradation is more efficient. Tadalafil has been shown to be labile to acid hydrolysis, providing a direct pathway to generate the open-ring acid impurity.[3]

Protocol 2.1: Acid-Catalyzed Generation of Tadalafil Open-Ring Acid

This protocol is designed to generate a sufficient quantity of the target impurity for isolation and subsequent spectroscopic analysis.

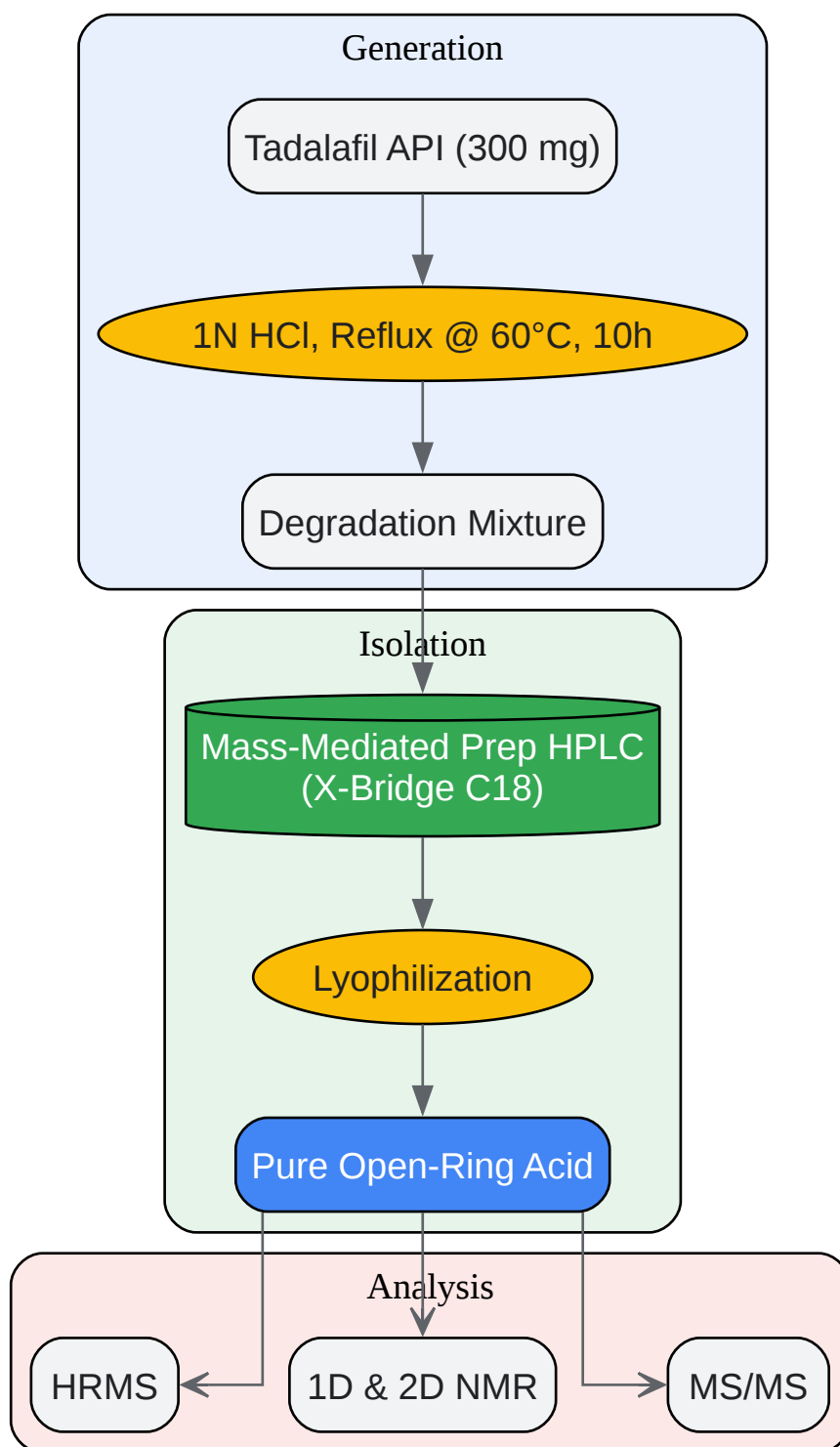
- **Sample Preparation:** Accurately weigh 300 mg of tadalafil API and transfer it to a round-bottom flask.[3]
- **Acid Hydrolysis:** Add 5 mL of 1 N Hydrochloric Acid (HCl) to the flask.[3]
- **Reaction Condition:** Place the flask in a heating mantle and reflux the mixture at 60°C for 10 hours.[3] This controlled condition ensures sufficient degradation to the desired product without excessive formation of secondary degradants.

- Neutralization & Preparation: After cooling to room temperature, carefully neutralize the reaction mixture with a suitable base (e.g., 1 N NaOH) to a pH of ~7.0. Dilute the final solution with a 50:50 mixture of acetonitrile and water in preparation for purification.

Protocol 2.2: Isolation by Mass-Mediated Preparative HPLC

The rationale for using mass-mediated preparative High-Performance Liquid Chromatography (HPLC) is its ability to selectively isolate compounds based on their mass-to-charge ratio (m/z), which is highly specific. This is particularly effective for purifying a target compound from a complex mixture of the parent drug, reagents, and minor byproducts.

- System: A preparative HPLC system equipped with a mass spectrometer detector.
- Column: X-Bridge C18 (250 x 19 mm, 5 μ m).[3] The C18 stationary phase is chosen for its excellent retention of the relatively non-polar tadalafil and its degradants.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape.
- Mobile Phase B: Acetonitrile.[3]
- Gradient Elution: Develop a suitable gradient to resolve the open-ring acid from the parent tadalafil.
- Collection: Inject the prepared sample from Protocol 2.1. Trigger fraction collection based on the detection of the target molecular ion for the open-ring acid ($[M+H]^+ = 408.15$).[3]
- Post-Processing: Lyophilize the collected fractions to remove the mobile phase and obtain the purified impurity as a solid powder.[3]



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Figure 1: Overall workflow for the generation, isolation, and analysis of tadalafil open-ring acid.

Spectroscopic Analysis & Structure Determination

With the purified impurity in hand, a suite of spectroscopic techniques is employed to piece together its molecular structure. The strategy is to first determine the molecular formula and then use fragmentation and correlation spectroscopy to establish the connectivity of the atoms.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the cornerstone of structure elucidation. Its ability to provide a highly accurate mass measurement (typically to within 5 ppm) allows for the unambiguous determination of the elemental composition of the molecule. This is the first and most critical step, as it distinguishes the impurity from the parent drug.

Tadalafil has a molecular formula of $C_{22}H_{19}N_3O_4$ and a monoisotopic mass of 389.1376.^[4] The hydrolysis reaction involves the addition of one molecule of water (H_2O). Therefore, the expected molecular formula for the open-ring acid is $C_{22}H_{21}N_3O_5$.

- **Experimental Result:** The protonated exact mass $[M+H]^+$ of the degradation product was determined to be 408.1395.^[3]
- **Interpretation:** This mass corresponds to a calculated molecular formula of $C_{22}H_{20}N_3O_5$ (calculated $[M+H]^+ = 408.1397$), confirming the net addition of one oxygen atom and two hydrogen atoms, consistent with a hydrolysis event.^[3]

Tandem Mass Spectrometry (MS/MS) Fragmentation

Expertise & Causality: While HRMS gives the "what" (the formula), MS/MS provides the "how" (the connectivity). By selecting the precursor ion (m/z 408.1) and subjecting it to collision-induced dissociation (CID), we generate a fragmentation pattern. This pattern is a fingerprint of the molecule's structure. Comparing the fragmentation of the impurity to that of the parent drug reveals which part of the molecule has been altered.

Tadalafil itself has characteristic fragment ions at m/z 268 and m/z 135.^[5] The key is to see how the addition of 18 Da (H_2O) influences this pattern.

- **Experimental Result:** MS/MS analysis of the m/z 408.1 ion yielded prominent fragment ions at m/z 305, 289, 215, 130, and 124.^[3]

- Interpretation: The absence of the characteristic m/z 268 fragment from tadalafil is highly significant. This suggests the modification has occurred on the portion of the molecule that typically generates this fragment—the piperazine-dione ring system. The new fragments arise from the cleaved, now more flexible open-ring structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy


Expertise & Causality: NMR is the definitive technique for mapping a molecule's carbon-hydrogen framework. A suite of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of atom connectivity.

- ^1H NMR: Provides information on the number and chemical environment of protons.
- ^{13}C NMR: Provides information on the carbon backbone.
- COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
- HMBC (Heteronuclear Multiple Bond Correlation): This is often the most crucial experiment. It shows long-range correlations (2-4 bonds) between protons and carbons, allowing one to piece together the molecular puzzle across heteroatoms (like N and O) where proton-proton couplings are absent.

Key Structural Insights from NMR:

- New Carbonyl Signal: The most telling change is the appearance of a new carbonyl carbon signal in the ^{13}C NMR spectrum. The degradation product shows a signal around 163 ppm, which is characteristic of a carboxylic acid or amide.^[3] This is the direct result of the amide bond cleavage.
- Disappearance of Amide Proton: The proton signal corresponding to the amide in the closed ring structure of tadalafil is absent.

- Chemical Shift Changes: Protons and carbons near the site of hydrolysis exhibit significant changes in their chemical shifts due to the altered electronic environment.
- HMBC Correlations: The definitive proof of the open-ring structure comes from HMBC. A key correlation is observed between the protons on the piperidine ring and the newly formed carbonyl carbon, confirming the ring has opened at that specific amide bond.[3]

H₂O / H⁺
(Hydrolysis) 

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Figure 2: Hydrolysis of Tadalafil to its Open-Ring Acid. (Note: A specific structural image for the open-ring acid would be generated for a final document).

Table 1: Comparative ¹H and ¹³C NMR Data (Tadalafil vs. Open-Ring Acid)

(Data synthesized from published literature. Chemical shifts (δ) in ppm. Solvent: DMSO-d₆)[3]

Atom/Group	Tadalafil ¹ H (ppm)	Open-Ring Acid ¹ H (ppm)	Tadalafil ¹³ C (ppm)	Open-Ring Acid ¹³ C (ppm)	Rationale for Change
-N-CH ₃	~2.93 (s, 3H)	2.86 & 3.24 (s, 3H)	~32.8	35.0 & 36.25	Ring opening creates rotamers, leading to split signals and a downfield shift due to changed conformation.
Piperazine C=O	-	-	~166.5	170.1 & 170.77	Amide bond is cleaved.
New C=O	-	-	-	162.98 & 163.37	Key indicator: Appearance of a new carbonyl from the hydrolyzed amide bond.
Indole N-H	~11.02 (s, 1H)	12.02 (s, 1H)	-	-	Significant downfield shift indicates a change in the electronic environment of the indole ring.
Chiral Proton (C12a)	~4.2	5.28 & 5.53 (t)	~56.0	52.99	The local environment is drastically altered by the ring opening,

causing a
large
downfield
shift.

Final Structure Confirmation & Conclusion

The convergence of data from multiple, independent analytical techniques provides an undeniable confirmation of the structure.

- HRMS establishes the molecular formula as C₂₂H₂₁N₃O₅.
- MS/MS fragmentation shows a loss of the characteristic tadalafil fragments and the appearance of new ones, localizing the structural change to the piperazine-dione ring.
- ¹³C NMR confirms the presence of a new carbonyl group (the "acid" part of the open-ring acid).
- ¹H and 2D NMR experiments map the new proton and carbon environments and, via HMBC, definitively establish the new connectivity, confirming the cleavage of the amide bond between the piperidine nitrogen and the adjacent carbonyl.

The elucidated structure is (R)-2-((R)-1-(benzo[d][2][6]dioxol-5-yl)-2-(2-(methylamino)-2-oxoacetyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indol-3-yl)acetic acid. The systematic application of this workflow provides a robust and reliable method for the structural elucidation of the tadalafil open-ring acid impurity, serving as a critical tool in the quality control and regulatory submission process for tadalafil-containing pharmaceutical products.

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